molecular formula C7H7BF4N2O B15339523 Lithium bis-trimethylsilyl amide

Lithium bis-trimethylsilyl amide

Cat. No.: B15339523
M. Wt: 221.95 g/mol
InChI Key: CNKRQRKNUIYISU-UHFFFAOYSA-M
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Description

. It is a strong, non-nucleophilic base commonly used in organic synthesis. This compound is a white solid with a melting point of 71-72°C and is highly reactive with water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium bis-trimethylsilyl amide is typically synthesized by reacting hexamethyldisilazane (HMDS) with lithium hydride (LiH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows: \[ \text{HMDS} + \text{LiH} \rightarrow \text{LiN(Si(CH₃)₃)₂} \]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process requires careful handling due to the reactivity of the starting materials and the product.

Chemical Reactions Analysis

Types of Reactions: Lithium bis-trimethylsilyl amide is primarily used as a strong base in various organic reactions. It is involved in:

  • Dehydrohalogenation: this compound can deprotonate alkyl halides to form alkenes.

  • Wittig Reactions: It is used to generate ylides from phosphonium salts, which are then used to form alkenes.

  • Substitution Reactions: It can act as a base in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Solvents: THF, 2-methyltetrahydrofuran (2Me-THF), toluene, hexane, and methyl tert-butyl ether (MTBE).

  • Reagents: Methyl triphenylphosphonium bromide, lithium hydride, and various alkyl halides.

Major Products Formed:

  • Alkenes: Formed through dehydrohalogenation and Wittig reactions.

  • Substituted Alkanes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Lithium bis-trimethylsilyl amide is widely used in scientific research due to its strong basic properties and non-nucleophilic nature. Its applications include:

  • Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: It can be used to modify biological molecules and study biochemical processes.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

Lithium bis-trimethylsilyl amide is often compared to other strong bases such as sodium bis-trimethylsilyl amide (NaHMDS) and potassium bis-trimethylsilyl amide (KHMDS). While these compounds share similar reactivity, this compound is preferred in certain applications due to its higher reactivity and solubility in organic solvents.

Comparison with Similar Compounds

  • Sodium bis-trimethylsilyl amide (NaHMDS)

  • Potassium bis-trimethylsilyl amide (KHMDS)

  • Lithium diisopropylamide (LDA)

Properties

Molecular Formula

C7H7BF4N2O

Molecular Weight

221.95 g/mol

IUPAC Name

4-methoxybenzenediazonium;trifluoroborane;fluoride

InChI

InChI=1S/C7H7N2O.BF3.FH/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4;/h2-5H,1H3;;1H/q+1;;/p-1

InChI Key

CNKRQRKNUIYISU-UHFFFAOYSA-M

Canonical SMILES

B(F)(F)F.COC1=CC=C(C=C1)[N+]#N.[F-]

Origin of Product

United States

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